REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[C:7]1([C:13]2[CH:14]=[C:15]([CH:19]=[CH:20][CH:21]=2)[C:16]([OH:18])=O)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH:22]([NH2:25])([CH3:24])[CH3:23]>C1COCC1.CN(C=O)C>[CH:22]([NH:25][C:16](=[O:18])[C:15]1[CH:19]=[CH:20][CH:21]=[C:13]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:14]=1)([CH3:24])[CH3:23] |f:3.4|
|
Name
|
|
Quantity
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132 μL
|
Type
|
reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C=1C=C(C(=O)O)C=CC1
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Name
|
|
Quantity
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511 μL
|
Type
|
reactant
|
Smiles
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C(C)(C)N
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
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Smiles
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|
Name
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THF DMF
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Quantity
|
3.5 mL
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Type
|
solvent
|
Smiles
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C1CCOC1.CN(C)C=O
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
the reaction was stirred at room temperature for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
After the addition
|
Type
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STIRRING
|
Details
|
The reaction was then stirred at room temperature for 18 hours
|
Duration
|
18 h
|
Type
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CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
ADDITION
|
Details
|
water was added to the residue
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted 3 times with CH2Cl2
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 2N HCl, saturated NaHCO3, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NC(C1=CC(=CC=C1)C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 167 mg | |
YIELD: PERCENTYIELD | 58% | |
YIELD: CALCULATEDPERCENTYIELD | 69.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |